Orthohydroxyatorvastatin
Description
Overview of Atorvastatin (B1662188) Metabolites in Contemporary Pharmacology Research
Atorvastatin undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the gut wall and liver. wikipedia.orgnih.govnih.gov This process results in the formation of several derivatives, most notably ortho-hydroxylated and para-hydroxylated metabolites. pharmgkb.org In contemporary pharmacological research, the focus has expanded from solely studying the parent atorvastatin molecule to a more comprehensive investigation of its metabolites. nih.gov These metabolites, including orthohydroxyatorvastatin, are not inert byproducts but are recognized as biologically active compounds that contribute significantly to the drug's efficacy. drugbank.comingentaconnect.com
Research investigates how these metabolites interact with various biological targets. For example, studies have examined how atorvastatin and its metabolites, including this compound and atorvastatin lactone, act as ligands for the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism genes like CYP3A4. nih.gov Findings indicate that atorvastatin, atorvastatin lactone, and this compound all induce CYP3A4 expression to a similar degree in primary human hepatocytes. nih.gov This contrasts with the para-hydroxy metabolite, which shows significantly reduced induction. nih.gov Such research highlights the distinct pharmacological profiles of each metabolite and their collective impact on drug efficacy and interactions.
Academic Significance of this compound as a Biologically Active Species
The academic significance of this compound stems from its potent and diverse biological activities, which contribute substantially to, and in some cases are distinct from, the parent drug.
A primary aspect of its significance is its potent inhibition of HMG-CoA reductase. The ortho- and parahydroxylated metabolites are collectively responsible for approximately 70% of the circulating inhibitory activity against this enzyme. wikipedia.orgdrugbank.com The persistence of these active metabolites is believed to account for the extended half-life of HMG-CoA reductase inhibition (20-30 hours), which is longer than the plasma half-life of the parent atorvastatin molecule (approx. 14 hours). wikipedia.orgnih.govfda.gov
Furthermore, research has unveiled unique properties of this compound not shared by its parent compound. Studies have shown that while atorvastatin itself does not protect low-density lipoproteins (LDL) from oxidation, its ortho- and para-hydroxy metabolites do. mdpi.comnih.gov Quantum chemistry studies suggest this enhanced free-radical scavenging activity is due to the hydroxyl group on the phenyl ring, enabling a thermodynamically favorable direct hydrogen atom transfer (HAT) mechanism. mdpi.comnih.gov
In the field of neuroscience, this compound has demonstrated specific neuroprotective effects. In vitro studies on rat cortical neurons subjected to oxygen and glucose deprivation (OGD), a model for stroke, found that post-treatment with this compound, but not atorvastatin, provided neuroprotection to a specific subset of large GABAergic neurons. nih.gov This protective effect was linked to an increase in phosphorylated cAMP response element-binding protein (pCREB), a key pro-survival factor in neurons. nih.govresearchgate.net
Table 1: Summary of Key Biological Activities of this compound
| Biological Activity | Finding | Research Context |
|---|---|---|
| HMG-CoA Reductase Inhibition | Equipotent to parent atorvastatin; contributes to ~70% of total systemic inhibitory activity (with para-metabolite). wikipedia.orgdrugbank.comingentaconnect.com | Lipid-lowering effect. |
| Antioxidant Activity | Protects LDL from oxidation, a property not observed with the parent atorvastatin. mdpi.comnih.gov | Cardiovascular protection. |
| Neuroprotection | Rescues cortical GABAergic neurons from oxygen-glucose deprivation in vitro by increasing pro-survival pCREB. nih.gov | Ischemic stroke research. |
| Gene Regulation | Acts as a ligand for the Pregnane X Receptor (PXR), inducing expression of metabolic enzymes like CYP3A4. nih.gov | Drug metabolism and interaction. |
Historical Development and Trajectory of Research on Statin Metabolite Activity
The history of statin research began in the 1970s with the discovery of the first HMG-CoA reductase inhibitors, compactin (mevastatin) and lovastatin (B1675250), which were isolated from fungal cultures. nih.govamericanscientist.orgwikipedia.org The initial research and clinical focus were almost exclusively on the parent compounds and their ability to lower cholesterol. nih.gov The primary goal was to establish the efficacy and safety of these novel drugs. clinicalcorrelations.org
This realization spurred a new direction in research, focusing on identifying and characterizing the activity of statin metabolites. It became clear that for atorvastatin, the ortho- and para-hydroxy metabolites were not minor players but were central to its mechanism of action, responsible for a majority of the sustained enzyme inhibition. wikipedia.orgdrugbank.com Subsequent research has continued to uncover novel activities of these metabolites, such as antioxidant and neuroprotective effects, that are distinct from the parent drug, establishing them as important pharmacological entities in their own right. mdpi.comnih.gov
Table 2: Example Pharmacokinetic Data of Atorvastatin and this compound in Hypercholesterolemic Hemodialysis Patients (Single 80 mg Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|---|---|---|---|
| Atorvastatin | 100.8 | 1.0 | 545 |
| This compound | 20.0 | 4.0 | 338 |
Data derived from a study on hypercholesterolemic hemodialysis patients and serves as an illustrative example of pharmacokinetic research. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPKFICAYVHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Orthohydroxyatorvastatin
Established Synthetic Routes for Orthohydroxyatorvastatin and its Stereoisomers
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, atorvastatin (B1662188). The established routes typically involve the initial construction of the atorvastatin molecule, followed by a targeted hydroxylation step.
The primary route to this compound involves the hydroxylation of atorvastatin. Atorvastatin itself is a complex molecule, and its synthesis, often employing the Paal-Knorr pyrrole (B145914) synthesis, is a critical preliminary stage. vietnamjournal.ru
Key Reaction Pathway:
Synthesis of Atorvastatin: The process begins with the synthesis of atorvastatin. A key strategic element in many atorvastatin syntheses is the Paal-Knorr reaction, which constructs the central pyrrole ring from an amine and a 1,4-dicarbonyl compound. vietnamjournal.ru The complex stereogenic side-chain is often prepared separately as a chiral building block and later attached to the pyrrole core. emrespublisher.com
Ortho-Hydroxylation: Once atorvastatin is obtained, the next crucial step is the introduction of a hydroxyl (-OH) group at the ortho position of the N-phenylcarbamoyl moiety. This transformation mimics the metabolic pathway where cytochrome P450 enzymes (specifically CYP3A4) hydroxylate atorvastatin to its active ortho- and para-hydroxy metabolites. portico.org In a laboratory or industrial setting, this requires a regioselective hydroxylation reaction. The final step often involves the formation of a salt, such as a calcium salt, to improve stability.
| Table 1: Key Chemical Precursors and Intermediates | | :--- | :--- | | Compound | Role in Synthesis | | Atorvastatin | The direct precursor that undergoes hydroxylation to yield this compound. | | Chiral (3R,5R)-dihydroxyheptanoate side-chain or its precursor | A key building block for establishing the correct stereochemistry in the atorvastatin molecule before the final hydroxylation step. emrespublisher.com | | Paal-Knorr reaction precursors (e.g., substituted 1,4-dicarbonyls and amines) | Used for the construction of the core pyrrole structure of atorvastatin. vietnamjournal.ru |
This table is interactive. Click on the headers to sort.
Stereoselectivity is a paramount challenge in the synthesis of this compound, primarily concerning two distinct molecular features:
The (3R,5R)-dihydroxyheptanoate Side Chain: The biological activity of atorvastatin and its metabolites is critically dependent on the specific (3R,5R) stereochemistry of the side chain. vsquarelifescience.com A significant body of research has been dedicated to the efficient, stereoselective synthesis of this side-chain chiral synthon. vietnamjournal.ruemrespublisher.com Advances in this area include both chemical and chemo-enzymatic methods, which allow for the preparation of this optically active segment with high purity. vietnamjournal.ruemrespublisher.com
Regioselective Hydroxylation: A major challenge in the direct synthesis of this compound from atorvastatin is controlling the position of hydroxylation on the phenyl ring of the carbamoyl (B1232498) group. The para-position is also susceptible to hydroxylation, leading to the formation of the isomeric para-hydroxyatorvastatin. ingentaconnect.combenthamdirect.com Achieving high regioselectivity for the ortho-position is a significant synthetic hurdle that must be overcome to avoid a mixture of products that would require difficult purification.
Key Reaction Pathways and Chemical Precursors
Design and Synthesis of this compound Analogs
The design of analogs based on the structure of active metabolites like this compound is a common strategy in drug discovery to enhance potency or improve pharmacokinetic properties.
Structural modification strategies often involve linking the core metabolite structure to other chemical moieties or altering specific functional groups.
Prodrug and Conjugate Synthesis: One explored approach involves designing derivatives based on the structures of atorvastatin's hydroxylated metabolites. For instance, researchers have synthesized derivatives by linking para-hydroxyatorvastatin with desmethyl anethole (B165797) trithione, a hepatoprotective agent, via dicarboxylic acid linkers like malonic or succinic acid. ingentaconnect.combenthamdirect.comresearchgate.net This conjugation was achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by deprotection steps. ingentaconnect.com This methodology serves as a template for creating novel analogs of this compound by joining it to other pharmacologically active molecules.
Isotopic Labeling: Another method for creating analogs is through isotopic labeling. The synthesis of deuterated this compound (e.g., ortho-hydroxy atorvastatin-d5 calcium salt) has been reported. This involves the same general synthetic pathway but includes a deuteration step, often using heavy water (D₂O) under acid catalysis, to replace specific hydrogen atoms with deuterium. Such analogs are invaluable as internal standards for quantitative bioanalytical studies using mass spectrometry.
Ensuring the purity and confirming the structure of the synthesized this compound and its analogs are critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Advanced chromatographic techniques are essential for both purification and analysis. High-performance liquid chromatography (HPLC) is a standard and robust method for purifying the final product and assessing its purity. For more complex mixtures, such as separating isomeric impurities, supercritical fluid chromatography (SFC) has been shown to be effective. researchgate.net
For structural confirmation and identification, a suite of spectroscopic and spectrometric methods is used.
| Table 2: Common Purification and Characterization Techniques | | :--- | :--- | | Technique | Purpose | | High-Performance Liquid Chromatography (HPLC) | Purification of the final compound and its analogs; assessment of purity. researchgate.net | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method for identifying and quantifying the target compound and its metabolites in complex mixtures like plasma. vietnamjournal.ruresearchgate.net | | Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of key functional groups present in the molecule. ajchem-a.comjmchemsci.com | | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms. ajchem-a.commdpi.com | | 2D NMR and X-ray Spectroscopy | Used for unambiguous determination of relative stereochemistry and 3D molecular architecture. nih.gov |
This table is interactive. Click on the headers to sort.
Biochemical and Molecular Mechanisms of Action of Orthohydroxyatorvastatin
Enzyme-Ligand Interactions: Focus on HMG-CoA Reductase Inhibition
The principal mechanism of action for orthohydroxyatorvastatin, like its parent compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the biosynthesis of cholesterol. plos.orgigntu.ac.inbiorxiv.org The active hydroxy metabolites of atorvastatin (B1662188) are considered responsible for the prolonged inhibition of HMG-CoA reductase observed in vivo. nih.gov
Comparative Inhibitory Potency of Various Statins Against HMG-CoA Reductase An interactive data table presenting the 50% inhibitory concentration (IC50) values for different statin compounds as reported in scientific literature.
| Statin | IC50 (nM) | Source |
| Rosuvastatin | 5.4 | researchgate.net |
| Atorvastatin | 8.2 | researchgate.net |
| Cerivastatin (B1668405) | 10.0 | researchgate.net |
| Simvastatin | 11.2 | researchgate.net |
| Fluvastatin | 27.6 | researchgate.net |
| Pravastatin | 44.1 | researchgate.net |
Molecular modeling and X-ray crystallography studies have elucidated the structural basis for HMG-CoA reductase inhibition by statins. researchgate.netnih.gov The catalytic portion of the enzyme features a binding site for the HMG-CoA substrate, which is where statins exert their competitive inhibition. plos.org The HMG-like moiety of the statin molecule occupies this site, while its more complex, hydrophobic groups fit into a nearby pocket that is exposed by the movement of flexible helices within the enzyme's catalytic domain. researchgate.net
Molecular docking studies have identified key amino acid residues within the active site that interact with statins, such as Arg590 and Asn658. niscpr.res.in Although detailed molecular modeling studies focusing specifically on the this compound-enzyme complex are limited in the public literature, its structural similarity to atorvastatin suggests it binds in a comparable fashion, establishing critical interactions within the enzyme's active site to effectively block substrate access.
Kinetic Parameters and Binding Affinity Studies
Cellular and Subcellular Pathway Modulation (Non-Clinical Context)
Beyond direct enzyme inhibition, this compound influences key cellular signaling networks that regulate lipid homeostasis and exhibits other biological activities in vitro.
The inhibition of HMG-CoA reductase by this compound leads to a reduction in the intracellular pool of cholesterol. nih.gov This depletion of sterols activates a critical transcriptional regulatory system governed by the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. researchgate.netoncotarget.com
Under conditions of low intracellular sterol levels, the SREBP-SREBP Cleavage-Activating Protein (SCAP) complex, which is normally retained in the endoplasmic reticulum, is transported to the Golgi apparatus. researchgate.netoncotarget.com In the Golgi, SREBP undergoes a two-step proteolytic cleavage, releasing its N-terminal domain. researchgate.net This active fragment then translocates to the nucleus, where it binds to sterol response elements (SREs) in the promoter regions of target genes. oncotarget.com This action upregulates the transcription of genes encoding the low-density lipoprotein (LDL) receptor, which enhances the clearance of LDL from the circulation, and HMG-CoA reductase itself, as part of a homeostatic feedback loop. researchgate.netnih.gov
Statins, including atorvastatin and its metabolites, demonstrate biological activities beyond cholesterol reduction, often referred to as pleiotropic effects. These are largely a consequence of the reduced synthesis of mevalonate and other downstream isoprenoid intermediates. nih.govnih.gov
Antioxidant Activity: In vitro studies using cultured rat aortic vascular smooth muscle cells have shown that atorvastatin exerts significant antioxidant effects. nih.gov It was found to reduce the production of reactive oxygen species (ROS) by downregulating the mRNA expression of the NAD(P)H oxidase subunit nox1 and inhibiting the membrane translocation of rac1 GTPase, a key step for NAD(P)H oxidase activation. nih.gov Furthermore, atorvastatin was shown to upregulate the expression and enzymatic activity of catalase, an important antioxidant enzyme. nih.gov These effects were reversed by the addition of mevalonate, confirming they are a direct result of HMG-CoA reductase inhibition and thus are also mediated by this compound. nih.gov
Anti-inflammatory Activity: In various in vitro models, statins have been shown to possess anti-inflammatory properties. nih.gov These effects include suppressing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and inhibiting the activation of the transcription factor nuclear factor-κB (NF-κB), a central regulator of inflammatory responses. nih.govmdpi.com Atorvastatin has been specifically shown in vitro to reduce the pro-inflammatory effects of IL-18. nih.gov
Impact on Cholesterol Biosynthesis Regulatory Networks
Interaction with Nuclear Receptors and Drug-Metabolizing Enzymes (In Vitro Studies)
This compound interacts with key nuclear receptors that regulate the expression of genes involved in drug metabolism and transport.
In vitro studies have demonstrated that atorvastatin metabolites are ligands for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances (xenobiotics). nih.gov Specifically, this compound was identified as an activator of PXR, while it did not activate the Constitutive Androstane Receptor (CAR). nih.gov Activation of PXR leads to the induction of its target genes, most notably CYP3A4, the same enzyme responsible for the metabolism of atorvastatin itself. nih.govnih.gov
Comparative studies in primary human hepatocytes revealed that atorvastatin and this compound induce CYP3A4 expression to a similar degree. nih.gov In contrast, the para-hydroxy metabolite showed a significantly reduced capacity for CYP3A4 induction. nih.gov This differential activation of PXR by the various metabolites indicates that this compound actively participates in regulating its own metabolic pathways. nih.gov
Differential Induction of CYP3A4 Protein by Atorvastatin and its Metabolites in Vitro An interactive data table summarizing the fold induction of CYP3A4 protein expression in primary human hepatocytes after treatment with atorvastatin or its hydroxylated metabolites, based on median values from published research.
| Compound | Median Fold Induction of CYP3A4 | Source |
| Atorvastatin | 6.5 | nih.gov |
| This compound | 7.9 | nih.gov |
| Para-hydroxyatorvastatin | 2.5 | nih.gov |
| Atorvastatin Lactone | 7.1 | nih.gov |
Preclinical Pharmacokinetic and Disposition Studies of Orthohydroxyatorvastatin
Absorption and Distribution in Preclinical Animal Models
The initial stages of a drug's journey through the body, absorption and distribution, are critical determinants of its efficacy and safety. Preclinical studies in various animal models provide the first insights into how orthohydroxyatorvastatin, a primary active metabolite of atorvastatin (B1662188), behaves in a biological system.
Tissue Distribution Profiles in Non-Human Species
Understanding where a compound travels and accumulates in the body is fundamental to assessing its potential therapeutic action and any off-target effects. While specific tissue distribution data for this compound is not extensively detailed in the public domain, the broader disposition of atorvastatin and its metabolites has been investigated in animal models such as rats and rabbits. portico.orgnih.gov These studies, often utilizing radiolabeled compounds, help to create a picture of which organs and tissues are exposed to the drug and its derivatives. portico.org For instance, after administration, the parent drug atorvastatin and its metabolites are expected to distribute to various tissues, with the liver being a primary site of action and metabolism. portico.orgresearchgate.net The extent of tissue penetration and potential for accumulation in specific organs are key parameters evaluated in these preclinical investigations. nih.govnih.gov
Plasma Protein Binding Characteristics (In Vitro and Ex Vivo)
The extent to which a drug binds to plasma proteins significantly influences its distribution and availability to target tissues. Only the unbound, or free, fraction of the drug is pharmacologically active and able to diffuse from the bloodstream into tissues. nih.govbioivt.com Atorvastatin is known to be highly bound to plasma proteins, with estimates often exceeding 95-98%. nih.gov While specific data for this compound is less abundant, it is anticipated to exhibit significant, though potentially different, plasma protein binding characteristics compared to the parent compound.
In vitro methods, such as equilibrium dialysis and ultracentrifugation, are standard techniques used to determine the fraction of a drug that is unbound in plasma. bioivt.comrsc.org These studies are conducted using plasma from various preclinical species (e.g., rat, dog, monkey) to assess inter-species differences and to help in the selection of appropriate animal models for further toxicological and pharmacological studies. rsc.orgnih.gov Ex vivo studies, which measure protein binding in plasma samples taken from animals after drug administration, can provide a more physiologically relevant assessment. bioivt.com
| Parameter | Finding | Species | Citation |
| Atorvastatin Plasma Protein Binding | >95% | Human | nih.gov |
| Atorvastatin Plasma Protein Binding | High | Not Specified | nih.gov |
Biotransformation Pathways and Metabolic Profiling (In Vitro and Non-Human In Vivo)
Identification of Phase I Hydroxylation Products and Phase II Conjugates (e.g., glucuronidation)
The metabolism of atorvastatin primarily occurs in the liver and involves two main phases. researchgate.netopenaccessjournals.com Phase I metabolism of atorvastatin leads to the formation of hydroxylated metabolites, with this compound and parahydroxyatorvastatin (B1245403) being the major products. researchgate.netnih.gov These hydroxylation reactions are a key step in the biotransformation of the parent drug. researchgate.net
Following Phase I hydroxylation, both the parent drug and its hydroxylated metabolites can undergo Phase II conjugation reactions. scispace.com A significant Phase II pathway for this compound is glucuronidation, where a glucuronic acid moiety is attached to the molecule. scispace.comvsquarelifescience.comsynzeal.com This process generally increases the water solubility of the compound, facilitating its excretion from the body. The formation of this compound glucuronide has been identified as a metabolic product. vsquarelifescience.comsynzeal.com
Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms, UDP-glucuronosyltransferases)
The enzymes responsible for the metabolism of atorvastatin and its metabolites have been extensively studied. The hydroxylation of atorvastatin to form this compound is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, with CYP3A4 being the major isoform involved in humans. researchgate.netnih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed the significant role of CYP3A4 in the formation of both ortho- and para-hydroxyatorvastatin. researchgate.net CYP3A5 has also been shown to contribute to this metabolic pathway, although to a lesser extent than CYP3A4. researchgate.net
| Process | Enzyme Family | Key Isoforms | Citation |
| Atorvastatin Hydroxylation | Cytochrome P450 | CYP3A4, CYP3A5 | nih.govresearchgate.netportico.org |
| Atorvastatin Glucuronidation | UDP-glucuronosyltransferases | UGT1A3 | nih.govnih.gov |
Excretion Mechanisms in Animal Models
Biliary Clearance and Enterohepatic Recirculation Research
Preclinical studies have consistently identified biliary excretion as the principal pathway for the elimination of atorvastatin and its metabolites, including this compound. nih.gov Research involving the administration of radiolabeled atorvastatin to rats and dogs has demonstrated that a significant portion of the drug-related compounds is recovered in the bile.
In these studies, this compound has been identified as a major radioactive component in the bile of both rats and dogs, indicating it is extensively cleared from the body via this route. nih.gov A study utilizing [¹⁴C]-labeled atorvastatin quantified the extent of biliary excretion in these two species. In rats, approximately 73% of the administered oral dose was excreted in the bile as drug-derived material. nih.gov In dogs, this figure was 33%. nih.gov While these percentages represent the total radioactivity, the identification of this compound as a primary metabolite in the bile underscores the significance of this clearance mechanism for the compound. nih.gov
Furthermore, evidence from preclinical research suggests that this compound undergoes enterohepatic recirculation. nih.govnih.gov This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine back into the bloodstream, which can prolong the compound's presence and activity in the body. nih.gov A study in a dog demonstrated this phenomenon directly; when a sample of bile containing atorvastatin and its metabolites was collected and then reintroduced, the parent drug and its major metabolites, including by inference this compound, reappeared in subsequently collected bile. nih.gov This finding provides direct evidence of biliary recycling being an important aspect of the disposition of atorvastatin and its primary metabolites. nih.gov
Interactive Data Table: Biliary Excretion of Atorvastatin-Derived Radioactivity in Preclinical Species
| Species | Percentage of Oral Dose Excreted in Bile (%) | Primary Metabolites Identified in Bile | Evidence of Enterohepatic Recirculation |
| Rat | 73 | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | Implied by high biliary excretion |
| Dog | 33 | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | Demonstrated |
This table summarizes the percentage of a radiolabeled oral dose of atorvastatin recovered in the bile of rats and dogs, highlighting the major metabolites found and the evidence for their enterohepatic recirculation.
Renal Excretion Processes
This minimal renal clearance is observed across different preclinical species. For instance, in both rats and dogs, studies have confirmed that urinary excretion is not a significant pathway for the elimination of atorvastatin and its metabolites. nih.gov The low levels of radioactivity found in urine in these studies indicate that this compound, being a major metabolite, is not substantially cleared by the kidneys. nih.gov
Interactive Data Table: Renal Excretion of Atorvastatin and its Metabolites in Preclinical and Clinical Context
| Population/Species | Percentage of Dose Excreted in Urine (%) | Significance of Renal Pathway |
| General (Preclinical & Clinical) | 1-2% | Minor |
| Rats | Trace amounts | Insignificant |
| Dogs | Trace amounts | Insignificant |
Advanced Analytical Methodologies for Orthohydroxyatorvastatin Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for the quantification of orthohydroxyatorvastatin in various biological matrices, including human, dog, and rat plasma. acs.orgnih.govnih.gov Its widespread adoption is due to its superior sensitivity and specificity compared to other methods like LC-UV or immunoassays. nih.govresearchgate.net This technique allows for the effective elimination of interference from endogenous components, which is crucial when dealing with complex biological samples. nih.gov
Developing a robust LC-MS/MS method involves the careful optimization of both chromatographic separation and mass spectrometric detection to achieve high sensitivity and selectivity.
Chromatographic Separation: The separation of this compound from its parent drug, atorvastatin (B1662188), and its isomeric metabolite, para-hydroxyatorvastatin, is typically accomplished using reverse-phase chromatography. osf.io C18 columns are frequently employed for this purpose. osf.iotandfonline.comnih.gov For instance, a Luna C18 column (100 mm × 4.60 mm, 5 µm) with an isocratic mobile phase of acetonitrile (B52724) and 0.20% formic acid (65:35 v/v) achieved a retention time of 3.33 minutes for this compound. tandfonline.com Other methods have utilized different C18 columns, such as the Zorbax SB-C18 (100 × 2.1 mm, 3.5 µm) and the YMC J'Sphere H80 (150 × 2 mm, 4 µm), with mobile phases often consisting of acetonitrile and an acidic aqueous component like formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. acs.orgnih.govportico.org Gradient elution may also be used to improve separation. nih.govresearchgate.netakjournals.com
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound, with detection typically performed in the positive ion mode. acs.orgnih.govosf.ioportico.org The use of positive ion ESI provides a stable and intense signal for the analyte. osf.io To enhance selectivity, detection is carried out in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. portico.org For this compound, a common MRM transition is m/z 575.3 → 440.4. nih.gov Optimization of MS parameters such as nebulizer gas pressure, source temperature, and collision energy is crucial for maximizing the signal response. portico.org Some methods have also successfully employed negative mode ESI to improve selectivity and sensitivity. tandfonline.com
Table 1: Examples of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 portico.org | Method 2 tandfonline.com | Method 3 acs.orgnih.gov | Method 4 akjournals.com |
|---|---|---|---|---|
| Column | Zorbax SB-C18 (100 x 2.1 mm, 3.5 µm) | Luna C18 (100 mm x 4.6 mm, 5 µm) | YMC J'Sphere H80 (150 x 2 mm, 4 µm) | ZORBAX Eclipse C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Methanol (B129727)/Water with Formic Acid | Acetonitrile / 0.20% Formic Acid (65:35) | Acetonitrile / 0.1% Acetic Acid (70:30) | Acetonitrile / 0.1% Acetic Acid (Gradient) |
| Flow Rate | 0.2 mL/min | 0.60 mL/min | Not Specified | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive | ESI Positive |
| MRM Transition (m/z) | Not Specified | Not Specified | Not Specified | 575.20 → 440.18 |
| Run Time | 5 min | 4.8 min | Not Specified | Not Specified |
For a bioanalytical method to be considered reliable for preclinical and clinical studies, it must undergo a thorough validation process according to regulatory guidelines. nih.govnih.govau.dk This ensures the integrity of the generated data. The key validation parameters for this compound are as follows:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix constituents. tandfonline.comsysrevpharm.org In practice, this is confirmed by analyzing multiple blank plasma lots to ensure no significant interfering peaks are observed at the retention time of this compound and its internal standard. acs.orgnih.gov
Linearity and Lower Limit of Quantification (LLOQ): The calibration curve must be linear over a defined concentration range. For this compound, linear ranges have been established from as low as 0.1 ng/mL to 100 ng/mL. portico.orgnih.gov A weighted least-squares regression (commonly 1/x²) is often used to fit the data. nih.govtandfonline.com The LLOQ is the lowest concentration on the curve that can be measured with acceptable precision and accuracy, typically within ±20%. portico.orgau.dkeuropa.eu LLOQs for this compound have been reported at 0.1 ng/mL and 0.5 ng/mL. researchgate.netportico.orgakjournals.com
Precision and Accuracy: These parameters measure the closeness of repeated measurements to each other (precision) and to the true value (accuracy). They are assessed at multiple quality control (QC) levels, including the LLOQ, low, medium, and high concentrations. osf.ioeuropa.eu For a method to be acceptable, the precision (expressed as relative standard deviation or %RSD) and accuracy (expressed as percent deviation from the nominal value) for QC samples should be within ±15%, except for the LLOQ, where ±20% is allowed. osf.ioeuropa.eu Numerous studies have demonstrated that their methods meet these criteria for this compound. acs.orgnih.govtandfonline.comportico.org
Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (stable after multiple cycles), short-term stability at room temperature, and long-term stability in a frozen state (-70°C). acs.orgosf.io For example, this compound has been shown to be stable in human plasma for at least 4 days at room temperature and for 127 days when frozen. acs.org
Table 2: Summary of Validation Parameters for this compound from Selected LC-MS/MS Studies
| Validation Parameter | Study 1 portico.org | Study 2 acs.orgnih.gov | Study 3 akjournals.com | Study 4 nih.gov |
|---|---|---|---|---|
| Matrix | Human Plasma | Human, Dog, Rat Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.25 - 25 | 0.5 - 20 | 1.0 - 100 |
| LLOQ (ng/mL) | 0.1 | 0.25 | 0.5 | 1.0 |
| Intra-day Precision (%RSD) | < 7.7% | < 8.28% | Within 15% | Within 15% |
| Inter-day Precision (%RSD) | < 7.7% | ≤ 8.28% | Within 15% | Within 15% |
| Accuracy | ± 5.9% | ± 5.86% | Within ±15% | Within ±15% |
Method Development for High Sensitivity and Selectivity
Other Chromatographic and Spectroscopic Techniques
While LC-MS/MS is the gold standard for quantification, other techniques are valuable for both quantification and structural confirmation.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is an alternative method for the simultaneous determination of atorvastatin and its hydroxylated metabolites. nih.govbenthamdirect.com While generally less sensitive than LC-MS/MS, HPLC-UV methods can be sufficiently robust for certain applications. nih.gov
Method development typically involves a reverse-phase C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. benthamdirect.comresearchgate.net For example, one method achieved total peak separation on a LiChrospher 100 RP-18 column using a mobile phase of methanol and water (1:1, v/v) at a flow rate of 1.2 mL/min. benthamdirect.com Detection is performed at a wavelength where the compounds exhibit significant absorbance, such as 248 nm. benthamdirect.com Validation of these methods has shown good linearity, with one study reporting a range of 0.025 - 1.0 µg/mL for this compound, and acceptable intra- and inter-day precision (≤11%) and accuracy (≤15%). benthamdirect.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including drug metabolites like this compound. eurasianjournals.comipb.pt While mass spectrometry provides the molecular weight and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its structure. researchgate.net
The primary challenge in characterizing hydroxylated metabolites of atorvastatin is to confirm the exact position of the hydroxyl group on the phenyl ring, distinguishing the ortho- isomer from the para- isomer. researchgate.net This is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts in both spectra are highly sensitive to the electronic environment, and the introduction of a hydroxyl group causes predictable shifts in the signals of nearby aromatic protons and carbons. acs.orgmdpi.com
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. The HMBC experiment is particularly useful as it shows correlations between protons and carbons over two or three bonds, which helps to piece together the different fragments of the molecule and confirm the substitution pattern on the aromatic rings. researchgate.net
By analyzing these comprehensive NMR data, the structure of this compound can be unequivocally confirmed, providing a crucial reference for metabolism studies. eurasianjournals.comresearchgate.net
Structure Activity Relationship Sar and Computational Chemistry of Orthohydroxyatorvastatin
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of orthohydroxyatorvastatin. mdpi.comresearchgate.net These methods provide a foundational understanding of the molecule's behavior and its interactions with biological systems.
Electronic Structure Analysis and Identification of Reactive Sites
The electronic structure of this compound has been analyzed using quantum chemical methods to identify regions of the molecule that are most likely to participate in chemical reactions. mdpi.comrsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. rsc.org
For this compound, the presence of the hydroxyl group significantly influences its electronic properties compared to the parent atorvastatin (B1662188). mdpi.com This modification alters the electron density distribution across the molecule, creating specific reactive sites. scispace.com Analysis of molecular electrostatic potential (MEP) maps can visually identify these electron-rich and electron-deficient areas, suggesting likely points of interaction with free radicals or receptor sites. bohrium.com For instance, the phenolic hydroxyl group is a primary site for hydrogen atom donation, a key step in its antioxidant activity. researchgate.net
Thermodynamic and Kinetic Insights into Molecular Properties (e.g., Antioxidant Potential)
Thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE) are calculated to predict the most favorable mechanism for radical scavenging. mdpi.com Studies have shown that for this compound, the Hydrogen Atom Transfer (HAT) mechanism is thermodynamically preferred over other pathways like Sequential Proton Loss Electron Transfer (SPLET) or Stepwise Electron Transfer Proton Transfer (SET-PT) in certain environments. mdpi.com This is attributed to the relatively low BDE of the phenolic O-H bond.
Table 1: Calculated Thermodynamic Parameters for this compound
| Parameter | Description | Significance |
|---|---|---|
| BDE (Bond Dissociation Enthalpy) | The enthalpy change required to break a specific bond homolytically. mdpi.com | A lower BDE for the O-H bond indicates a greater ease of hydrogen atom donation to a free radical. mdpi.com |
| IP (Ionization Potential) | The energy required to remove an electron from the molecule. mdpi.com | Relates to the feasibility of the SET (Stepwise Electron Transfer) mechanism. mdpi.com |
| PDE (Proton Dissociation Enthalpy) | The enthalpy change associated with the deprotonation of the molecule. mdpi.com | Important for evaluating the SPLET (Sequential Proton Loss Electron Transfer) pathway. mdpi.com |
Kinetically, the rate constants for the reaction of this compound with free radicals can be estimated, providing a measure of its antioxidant efficiency. rsc.orgnih.gov These calculations often reveal that the presence of the ortho-hydroxyl group significantly enhances the radical scavenging activity compared to the parent drug, atorvastatin. mdpi.com
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are powerful computational tools used to explore the dynamic behavior of molecules and their interactions with biological targets. nih.govipme.runih.gov These methods provide a three-dimensional perspective on the structure-activity relationships of this compound.
Molecular Docking for Ligand-Receptor Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or protein. nih.govopenaccessjournals.comopenaccessjournals.com For this compound, docking studies are primarily focused on its interaction with HMG-CoA reductase, the same target as atorvastatin. researchgate.net These simulations help to elucidate how the addition of the hydroxyl group affects the binding affinity and orientation within the enzyme's active site. polito.itmdpi.com
The results of docking studies typically include a binding score, which estimates the binding free energy, and a detailed visualization of the interactions between the ligand and the receptor. openaccessjournals.com This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Such information is invaluable for understanding why this compound retains potent HMG-CoA reductase inhibitory activity, comparable to that of atorvastatin. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, revealing their conformational flexibility and stability. nih.govnih.govrsc.org By simulating the movements of atoms and bonds over time, MD can explore the different shapes (conformations) that this compound can adopt and how these conformations are influenced by its environment, such as being in solution or bound to a receptor. mpg.defrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.orgwikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical properties) with experimentally determined activities. rsc.orgmdpi.com
In the context of this compound and other statin metabolites, QSAR studies can be employed to:
Predict the HMG-CoA reductase inhibitory activity of related compounds.
Identify the key molecular features that contribute to or detract from the desired biological activity. rsc.org
Guide the design of new, potentially more potent or selective statin analogues.
Table 2: Common Descriptors in QSAR Studies of Enzyme Inhibitors
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity. rsc.org |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, which is crucial for fitting into a binding site. |
| Hydrophobic | LogP, Water-accessible surface area | Quantifies the lipophilicity of the molecule, affecting its distribution and interaction with hydrophobic pockets in the receptor. |
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to understanding its activity in the context of other statins and their metabolites. nih.govrsc.org
Development of Predictive Models for Biological Activity
Predictive modeling for the biological activity of compounds like this compound is a cornerstone of modern drug discovery, aiming to reduce the time and cost associated with experimental screening. neoncorte.comnih.gov These models are typically developed as Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular structures with their biological activities. acs.orgresearchgate.net
The development process for such models involves several key stages. Initially, a dataset of compounds with known biological activities, such as HMG-CoA reductase inhibition, is compiled. nih.govacs.org For instance, a dataset of HMG-CoA reductase inhibitors can be sourced from public databases like ChEMBL. nih.govacs.org Each compound in the dataset is then characterized by a set of numerical values known as molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule. researchgate.netmdpi.com
Various machine learning algorithms are then employed to build the predictive models. These can include regression models and other advanced techniques like support vector machines (SVM) and deep learning. mdpi.commdpi.com For example, a study on HMG-CoA reductase inhibitors successfully built and evaluated 300 different models to identify those with the highest predictive accuracy, achieving a high coefficient of determination (R² ≥ 0.70). mdpi.com Another approach used a conformer-based 3D-QSAR model to predict HMG-CoA inhibition. nih.govacs.org
The robustness and predictive power of these models are rigorously evaluated through validation techniques. A common method is nested cross-validation, which ensures the model's performance is generalizable. preprints.orgmdpi.com Another validation technique is y-randomization, where the biological activity data is randomly shuffled to ensure the original model's correlation is not due to chance. preprints.orgmdpi.com Once validated, these models can be used for virtual screening of large chemical libraries to identify novel compounds with potentially high activity. nih.govmdpi.com
While specific QSAR models focusing exclusively on this compound are not extensively documented in public literature, models developed for the broader class of HMG-CoA reductase inhibitors or atorvastatin analogues are applicable. mdpi.comnih.gov These models help in predicting the inhibitory activity and designing new, potentially more potent, analogues. nih.govnih.gov
Identification of Key Structural Descriptors Influencing Activity
The activity of this compound is governed by specific structural features and electronic properties, which can be identified and quantified using computational chemistry. These features, or structural descriptors, are critical for its interaction with its biological target, HMG-CoA reductase, and for its antioxidant properties.
Quantum Chemical Descriptors: Quantum chemistry calculations provide insight into the electronic structure and reactivity of this compound. A key feature is the phenolic hydroxyl (-OH) group on the phenyl ring of the carbamoyl (B1232498) group, which is absent in the parent atorvastatin. nih.gov This group significantly influences the molecule's antioxidant capabilities. nih.gov
Studies using Density Functional Theory (DFT) have calculated various global chemical reactivity indices. These descriptors help quantify the molecule's stability and reactivity. For instance, the chemical hardness (η) is a measure of resistance to deformation of the electron cloud, while the electrophilicity index (ω) indicates the ability to accept electrons. nih.gov A comparison of these indices for atorvastatin and its ortho-hydroxy metabolite reveals their comparable chemical stability and high electrophilicity, similar to known natural antioxidants. nih.gov
| Compound | Chemical Hardness (η) | Electrophilicity (ω) |
|---|---|---|
| Atorvastatin (ATV) | ~2 | ~1.8 |
| ortho-Hydroxyatorvastatin (o-ATV) | ~2 | ~1.8 |
Thermodynamic parameters, such as bond dissociation enthalpy (BDE), are also crucial descriptors. The BDE of the phenolic O-H bond in this compound is significantly lower than other O-H or N-H bonds in the parent molecule, indicating that this hydrogen atom can be more easily donated. nih.gov This enhanced hydrogen-donating capacity is a key factor in its ability to scavenge free radicals, a property not possessed by atorvastatin itself. nih.govnih.gov
3D-QSAR Descriptors: Three-dimensional QSAR (3D-QSAR) studies on atorvastatin analogues highlight the importance of the spatial arrangement of different chemical features. nih.govresearchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown that both hydrophobic and electrostatic fields are critical for the inhibitory activity of these compounds. nih.govresearchgate.net This implies that the shape and charge distribution of this compound are finely tuned for optimal binding to the active site of HMG-CoA reductase.
Comparative Preclinical Pharmacological Investigations of Orthohydroxyatorvastatin
Relative Potency and Efficacy Compared to Atorvastatin (B1662188) Parent Compound (In Vitro and Animal Models)
In vitro studies have demonstrated that orthohydroxyatorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. mdpi.commdpi.com While atorvastatin and its metabolites, this compound and para-hydroxyatorvastatin, are considered equipotent, their IC₅₀ values for HMG-CoA reductase inhibition show slight variations. mdpi.com Specifically, the in vitro IC₅₀ values are approximately 3.71 nM for atorvastatin, 5.54 nM for this compound, and 3.29 nM for para-hydroxyatorvastatin. mdpi.com Together, the ortho- and para-hydroxy metabolites are responsible for about 70% of the HMG-CoA reductase inhibitory activity observed with atorvastatin. mdpi.com
The metabolism of atorvastatin to its hydroxylated derivatives is primarily carried out by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes. nih.gov Interestingly, the lactone form of atorvastatin shows a significantly higher affinity for CYP3A4 and a greater metabolic clearance compared to the acid form. nih.gov This suggests that the conversion to the lactone may be a crucial step for the subsequent formation of the active hydroxy metabolites. nih.gov
In animal models, atorvastatin has been shown to be more potent than lovastatin (B1675250) in lowering triglycerides in normal and hypertriglyceridemic rats. nih.gov This triglyceride-lowering effect in rats is considered to correlate with the cholesterol-lowering efficacy in other animal models where LDL is the primary cholesterol transporter. nih.gov
Table 1: In Vitro HMG-CoA Reductase Inhibitory Activity
| Compound | IC₅₀ (nM) |
|---|---|
| Atorvastatin | 3.71 mdpi.com |
| This compound | 5.54 mdpi.com |
| Para-hydroxyatorvastatin | 3.29 mdpi.com |
Comparison with Other Statin Metabolites in Biochemical and Cellular Assays
Biochemical and cellular assays have revealed differential activities among atorvastatin metabolites. While both ortho- and para-hydroxyatorvastatin are active inhibitors of HMG-CoA reductase, they exhibit differences in other cellular effects. mdpi.comnih.gov For instance, in studies using primary human hepatocytes, this compound was found to induce CYP3A4 and CYP2B6 protein levels to a similar extent as the potent inducer rifampin. In contrast, the induction by para-hydroxyatorvastatin was significantly lower. nih.gov
Furthermore, all atorvastatin metabolites, including the ortho- and para-hydroxy forms and the lactone, can induce the assembly of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters. nih.gov However, the lactone form of atorvastatin appears to be the most potent inducer in this regard, which may be attributed to its higher lipophilicity and easier entry into cells. nih.gov A notable difference was observed in the interaction with co-repressors; while rifampin, atorvastatin, its lactone, and this compound effectively abolished the interaction between PXR and the co-repressor SMRT, para-hydroxyatorvastatin only led to a partial release. nih.gov
Quantum chemistry studies have also highlighted differences in the antioxidant potential between atorvastatin and its hydroxy metabolites. These studies suggest that this compound and para-hydroxyatorvastatin can scavenge free radicals, a property not shared by the parent atorvastatin molecule. mdpi.com
Table 2: Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes
| Compound (30 µM) | Median Fold Induction |
|---|---|
| Rifampin | 8.6 nih.gov |
| Atorvastatin | 6.5 nih.gov |
| Atorvastatin Lactone | 7.1 nih.gov |
| This compound | 7.9 nih.gov |
| Para-hydroxyatorvastatin | 2.5 nih.gov |
Species-Specific Differences in Metabolism and Activity (Non-Human Comparisons)
Significant species-specific differences exist in the metabolism and activity of atorvastatin and its metabolites. colab.wsresearchgate.net These differences are often attributed to variations in drug-metabolizing enzymes, such as carboxylesterases (CESs) and cytochrome P450s, across species. colab.wsbioivt.com
For example, studies on the hydrolysis of atorvastatin derivatives by CES enzymes from humans, cynomolgus monkeys, and mice have shown considerable disparities. colab.ws The hydrolysis rates of various atorvastatin ester derivatives can differ by up to nearly 9-fold between human and mouse CES1, and up to almost 16-fold between human and cynomolgus monkey CES1. colab.ws
Kinetic studies of statin glucuronidation and lactonization in liver microsomes have also revealed marked species differences. nih.gov While the intrinsic clearance for atorvastatin and cerivastatin (B1668405) glucuronidation and lactonization is similar across rats, dogs, and humans, there are significant differences for simvastatin. nih.gov
In rodent models, atorvastatin primarily lowers triglycerides rather than cholesterol. nih.gov In normal, chow-fed guinea pigs, atorvastatin is a more potent cholesterol-lowering agent than lovastatin and also reduces plasma triglycerides and VLDL-cholesterol. nih.gov In hypertriglyceridemic rats, atorvastatin was more effective at decreasing plasma apoB concentrations and VLDL-triglyceride secretion compared to lovastatin. nih.gov These findings underscore the importance of selecting appropriate animal models in preclinical studies and the caution required when extrapolating animal data to humans. colab.wsacs.org
Future Research Directions and Methodological Innovations
Integration of Multi-Omics Technologies in Preclinical Metabolism Research
The comprehensive understanding of orthohydroxyatorvastatin's metabolic fate and its impact on cellular pathways necessitates an integrated "omics" approach. Technologies such as metabolomics and proteomics are pivotal in providing a holistic view of the drug's interaction with biological systems. mdpi.comnih.gov
Metabolomics: This powerful tool allows for the global profiling of endogenous metabolites in response to this compound administration. nih.govmdpi.com By analyzing changes in the metabolome, researchers can identify novel metabolic pathways affected by the compound, uncover potential biomarkers for efficacy and toxicity, and gain insights into inter-individual variations in drug response. nih.govmdpi.com For instance, untargeted metabolomics can reveal unexpected alterations in amino acid, lipid, or carbohydrate metabolism, providing a broader understanding of the drug's systemic effects. mdpi.compensoft.net Studies have already demonstrated the utility of metabolomics in understanding the broader effects of statins on various metabolic pathways, including those related to amino acids and fatty acids. mdpi.com
Proteomics: The study of the proteome, the complete set of proteins expressed by an organism, offers a complementary perspective. mdpi.com Proteomic analyses can identify changes in the expression levels of key proteins involved in the metabolism of this compound, such as specific cytochrome P450 enzymes. pensoft.net Furthermore, it can shed light on the downstream effects of the metabolite on protein networks related to its therapeutic and potential off-target effects. mdpi.compensoft.net The integration of proteomics and metabolomics has proven effective in elucidating differential lipid metabolism and identifying novel protein targets. mdpi.comnih.gov
By integrating data from metabolomics, proteomics, and other omics disciplines like genomics and transcriptomics, researchers can construct comprehensive models of this compound's action. acs.org This multi-omics strategy will be crucial for a systems-level understanding of its pharmacology and for the development of personalized medicine approaches. mdpi.comnih.gov
Development and Application of Advanced In Vitro and In Vivo Models
To better predict the clinical behavior of this compound, researchers are moving beyond traditional cell cultures and animal models towards more sophisticated systems that more accurately mimic human physiology.
Organoids and 3D Cell Cultures: Three-dimensional (3D) cell culture systems, including organoids and spheroids, offer a more physiologically relevant environment compared to conventional 2D cell cultures. iapchem.orgnih.govmdpi.com These models can better replicate the complex cell-cell and cell-matrix interactions found in human tissues, providing a more accurate platform for studying drug metabolism, efficacy, and toxicity. iapchem.orgnih.govlabmanager.com Liver organoids and spheroids, for example, are particularly valuable for investigating the metabolism of drug molecules like atorvastatin (B1662188) and its metabolites. nih.govlabmanager.com These advanced models can help bridge the gap between preclinical and clinical studies, potentially reducing the reliance on animal testing. iapchem.orgnih.gov
Non-Human Primate Models: Non-human primates (NHPs), such as cynomolgus and rhesus macaques, serve as highly relevant preclinical models due to their close physiological and genetic similarity to humans, especially in terms of cardiovascular function and lipid metabolism. nih.govfrontiersin.orgresearchgate.net These models are invaluable for studying the efficacy and safety of statins and their metabolites in a complex biological system that closely mirrors human disease progression, such as atherosclerosis. ahajournals.orgahajournals.org Studies using NHPs can provide crucial data on the in vivo effects of this compound on plaque inflammation and stability, independent of cholesterol-lowering effects. ahajournals.org The development of in vitro vascular systems derived from cynomolgus macaques also provides a platform for mechanistic studies that are not feasible in vivo. ahajournals.org
The data generated from these advanced in vitro and in vivo models will be instrumental in refining our understanding of this compound's pharmacokinetic and pharmacodynamic properties.
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Atorvastatin Metabolites
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. americanpharmaceuticalreview.comfrontiersin.org These computational tools have significant potential to accelerate research on atorvastatin metabolites like this compound.
ML algorithms can be trained on large datasets to predict various properties of drug candidates, including their metabolic stability, potential for drug-drug interactions, and adverse effects. frontiersin.orgscispace.comresearchgate.netfrontiersin.org For instance, ML models have been successfully used to predict the risk of statin-induced myalgia based on pharmacogenomic data. frontiersin.org In the context of this compound, AI can be employed to:
Predict Metabolic Pathways: Analyze the chemical structure of this compound and related compounds to predict their metabolic fate and identify potential new metabolites.
Optimize Lead Compounds: Guide the design of novel analogs of this compound with improved pharmacological properties, such as enhanced efficacy or reduced off-target effects. preprints.org
Identify Off-Target Interactions: Screen large databases of proteins to identify potential unintended binding partners for this compound, helping to predict and mitigate adverse drug reactions. nih.gov
Personalize Therapy: Develop predictive models that integrate patient-specific data (e.g., genetics, metabolomics) to forecast individual responses to atorvastatin therapy and the formation of its active metabolites. frontiersin.org
The integration of AI and ML into the research workflow promises to streamline the discovery process, reduce costs, and increase the probability of developing safer and more effective therapies based on atorvastatin's active metabolites. frontiersin.orgpreprints.org
Exploration of Novel Biocatalytic Production Methods for Metabolites
The chemical synthesis of drug metabolites like this compound can be complex and environmentally taxing. Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers a more sustainable and efficient alternative. mdpi.comresearchgate.netsemanticscholar.org
Recent research has focused on harnessing the power of enzymes, particularly cytochrome P450 monooxygenases, for the specific hydroxylation of atorvastatin to produce its active metabolites. mdpi.comresearchgate.netsemanticscholar.org Key advancements in this area include:
Enzyme Engineering: Through techniques like directed evolution, scientists can create mutant enzymes with enhanced activity, selectivity, and stability for the desired hydroxylation reaction. nih.gov For example, mutants of the bacterial CYP102A1 enzyme have been developed that can efficiently produce 4-hydroxyatorvastatin. mdpi.comresearchgate.netsemanticscholar.org
Whole-Cell Biotransformation: Utilizing whole microbial cells as biocatalysts can simplify the production process by eliminating the need for enzyme purification and cofactor regeneration. semanticscholar.orgresearchgate.net
Process Optimization: Research is ongoing to optimize reaction conditions, such as substrate feeding strategies and product recovery methods, to improve the yield and purity of the desired metabolite. nih.gov
The development of robust and scalable biocatalytic processes for the production of this compound and other metabolites is crucial for facilitating further research into their pharmacological properties and potential therapeutic applications. mdpi.comsemanticscholar.org These methods are not only more environmentally friendly but can also lead to higher yields of the specific desired product. mdpi.comsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
